(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone
Description
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone is a fluorinated aromatic ketone featuring a tetrahydropyran (THP) ring linked to a 2-fluorophenyl group via a carbonyl bridge. This compound is synthesized through the reaction of tetrahydro-4H-pyran-4-one with (2-fluorophenyl)methanamine under conditions optimized for urea or carbamate formation, as observed in studies targeting kappa opioid receptor ligands . The THP ring enhances metabolic stability and modulates lipophilicity, while the fluorine atom at the ortho position influences electronic properties and steric interactions, making this compound a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
(2-fluorophenyl)-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUMAVRTLFJNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways such as signal transduction or metabolic processes. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : Ortho-fluorination (target compound) vs. para-fluorination (3o) affects steric bulk and electronic effects. Ortho-substituents may hinder rotational freedom, influencing binding to biological targets .
- Electron-Withdrawing Groups : The trifluoromethyl group in 3p enhances lipophilicity but reduces solubility compared to fluorine .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Fluorine Chemical Shifts : The ¹⁹F NMR shift for the ortho-fluoro compound (-112.5 ppm) differs from the para-fluoro analog (-115.2 ppm), reflecting distinct electronic environments .
Biological Activity
The compound (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone , also known as F15 or PF-06423332, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fluorophenyl group attached to a tetrahydro-2H-pyran moiety. This unique combination of functional groups is believed to contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H13F1O1 |
| Molecular Weight | 208.23 g/mol |
| Boiling Point | Not available |
| Solubility | High |
Research indicates that the compound exhibits several mechanisms of action that contribute to its biological activity:
- Antitumor Activity : Studies have shown that this compound may induce apoptosis in cancer cells and inhibit tumor proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
- Neuroprotective Effects : Preliminary research suggests that the compound may protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Properties : The piperazine derivatives related to this compound have been explored for their potential in alleviating symptoms of depression and anxiety disorders, suggesting a role in neurotransmitter modulation.
- Antimicrobial Activity : The structural characteristics imply potential interactions with microbial targets, leading to antibacterial or antifungal effects.
Antitumor Studies
A study published in MDPI indicated that similar compounds with substituted pyridine rings exhibit significant anticancer properties. The IC50 values for these compounds were reported to be less than that of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for cancer therapy .
Neuroprotection
In a recent investigation into neuroprotective agents, this compound was found to reduce neuronal cell death in models of oxidative stress. The study highlighted the importance of the tetrahydro-2H-pyran moiety in enhancing neuroprotective effects.
Antidepressant Efficacy
Research focusing on piperazine derivatives revealed that compounds structurally similar to this compound exhibited significant antidepressant activity in animal models. These findings support further exploration into its potential for treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
